N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide
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Overview
Description
The compound “N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 3-alkyl/aryl-7/9-methyl-10,10a-dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile .Scientific Research Applications
Antiasthma Agents
Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors with potential as antiasthma agents. Their synthesis involves reacting arylamidines with specific reagents to eventually form triazolopyrimidines, which show promising activity in preliminary pharmacological and toxicological studies (Medwid et al., 1990).
Insecticidal Assessment
New heterocycles incorporating thiadiazole moiety were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study demonstrates the potential use of such compounds in agricultural applications to protect crops from pest damage (Fadda et al., 2017).
Antimicrobial Activity
Thienopyrimidine derivatives have been synthesized and tested for their antimicrobial activity, showcasing the potential of heterocyclic compounds in developing new antimicrobial agents. These findings highlight the importance of structural diversity in the quest for more effective and novel antimicrobials (Bhuiyan et al., 2006).
Antitumor Agents
Pyridotriazolopyrimidines have been synthesized and evaluated for their antitumor activity against cancer cell lines, such as MCF-7 and HepG2. This research illustrates the therapeutic potential of triazolopyrimidine derivatives in cancer treatment, providing a basis for further development of antitumor medications (Abdallah et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine moiety , which is a type of heterocyclic compound. Heterocyclic compounds are often used in drug design due to their ability to interact with various biological targets .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they might affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
Based on the pharmacological activities of similar compounds, it might have potential therapeutic effects .
properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-15-5-3-6-16(11-15)12-21(29)26(2)18-13-27(14-18)20-10-9-19-23-24-22(28(19)25-20)17-7-4-8-17/h3,5-6,9-11,17-18H,4,7-8,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCDUJXMDWFVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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